molecular formula C18H28N4O2 B3821116 N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide

N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide

Cat. No.: B3821116
M. Wt: 332.4 g/mol
InChI Key: BTTCVJJXDBXQJV-UHFFFAOYSA-N
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Description

N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the acetamide group. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide include:

  • Acetamide, N-(2-methylpropyl)-
  • N1-(2-pyridin-2-ylethyl)-N2-(2-methylpropyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-14(2)13-22-11-9-20-18(24)16(22)12-17(23)21(3)10-7-15-6-4-5-8-19-15/h4-6,8,14,16H,7,9-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTCVJJXDBXQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
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N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide

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